molecular formula C9H16ClF2N B8050435 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Cat. No.: B8050435
M. Wt: 211.68 g/mol
InChI Key: UJQLXEZBYXOMND-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClF2N. It is a derivative of bicyclo[2.2.2]octane, featuring a difluoromethyl group attached to the bicyclic structure and an amine group substituted at the first carbon atom, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Starting from Bicyclo[2.2.2]octane: The bicyclic structure can be functionalized by introducing a difluoromethyl group through a series of reactions involving fluorination agents.

  • Amination Reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving:

  • Fluorination Reactions: Using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.

  • Amination Processes: Employing reagents such as ammonia or primary amines in the presence of catalysts to achieve the desired amine functionality.

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the difluoromethyl group or other functional groups present.

  • Substitution Reactions: Substitution reactions can occur at the amine or difluoromethyl groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can lead to the formation of alcohols or amines.

  • Substitution Products: Substitution reactions can produce a wide range of derivatives, including halogenated compounds and alkylated derivatives.

Scientific Research Applications

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

  • Pathways Involved: It may modulate biochemical pathways related to its biological activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • Bicyclo[2.2.2]octane derivatives: These compounds share the bicyclic structure but differ in functional groups.

  • Fluorinated amines: Similar compounds with different amine groups or fluorination patterns.

Uniqueness: The presence of the difluoromethyl group and the specific bicyclic structure make this compound unique compared to other similar compounds.

Properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-7(11)8-1-4-9(12,5-2-8)6-3-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQLXEZBYXOMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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